N-[5-[(2,6-dichlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]-5-methyl-2-pyrazinecarboxamide
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Overview
Description
N-[5-[(2,6-dichlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]-5-methyl-2-pyrazinecarboxamide is a member of pyrazines and a secondary carboxamide.
Scientific Research Applications
Anticancer Activity
Compounds with the thiadiazole and pyrazole moieties, similar to the chemical structure , have shown promising anticancer activities. For example, derivatives synthesized by Gomha, Salah, and Abdelhamid (2014) exhibited significant anti-cancer effects against the breast carcinoma cell line MCF-7, indicating a concentration-dependent cellular growth inhibitory effect (Gomha, Salah, & Abdelhamid, 2014). Similarly, another study by Gomha et al. (2017) reported the synthesis of thiadiazole derivatives that displayed potent anticancer activity, especially against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Antimicrobial and Antifungal Properties
These compounds have also demonstrated antimicrobial and antifungal properties. For instance, Sah et al. (2014) synthesized derivatives that showed moderate activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, a study by Chen, Li, and Han (2000) found that certain thiadiazole derivatives had high fungicidal activity against rice sheath blight (Chen, Li, & Han, 2000).
Anti-inflammatory and Analgesic Effects
Thiadiazole pyrazolene anthranilic acid derivatives have been evaluated for their anti-inflammatory and analgesic activities. Kumar (2022) found that certain compounds in this category exhibited significant anti-inflammatory and analgesic activities (Kumar, 2022).
Potential Application in COVID-19 Treatment
Interestingly, some studies have explored the application of thiadiazole derivatives in the treatment of COVID-19. Rashdan et al. (2021) conducted a study on thiadiazole-1,2,3-triazole hybrids, showing good docking scores against COVID-19 main protease, suggesting potential antiviral activity (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).
properties
Product Name |
N-[5-[(2,6-dichlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]-5-methyl-2-pyrazinecarboxamide |
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Molecular Formula |
C15H11Cl2N5OS2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C15H11Cl2N5OS2/c1-8-5-19-12(6-18-8)13(23)20-14-21-22-15(25-14)24-7-9-10(16)3-2-4-11(9)17/h2-6H,7H2,1H3,(H,20,21,23) |
InChI Key |
IKIBEZGCHGPZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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